O-Benzenedisulfonimide
Overview
Description
O-Benzenedisulfonimide is a chemical compound known for its strong Brønsted acidity and its utility in various organic reactions. It has been widely used as a catalyst in acid-catalyzed reactions due to its high acidity and stability. The compound is also known for its solubility in both organic solvents and water, making it versatile for different reaction conditions .
Scientific Research Applications
O-Benzenedisulfonimide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
O-Benzenedisulfonimide (OBS) primarily targets ketones and aromatic amines in the context of organic reactions . It acts as a Brønsted acid catalyst , facilitating the reaction between these compounds .
Mode of Action
OBS operates through a two-phase mechanism. The first phase involves the nucleophilic addition of the aniline to the ketone, followed by dehydration to form an imine . The second phase consists of the formal addition of a cyanide anion to the protonated imine . OBS plays a crucial role in all steps of this mechanism .
Biochemical Pathways
The primary biochemical pathway influenced by OBS is the Strecker reaction . This reaction is a one-pot, three-component process that results in the formation of α-amino nitriles from ketones, aromatic amines, and trimethylsilyl cyanide (TMSCN) . OBS efficiently catalyzes this reaction .
Result of Action
The result of OBS’s action is the efficient catalysis of the one-pot three-component reaction of ketones and aromatic amines with TMSCN, yielding the corresponding α-amino nitriles . The yields from these reactions are typically excellent, with an average yield of 85% reported in 23 examples .
Action Environment
The action of OBS is influenced by the reaction conditions. The reaction conditions for the Strecker reaction catalyzed by OBS are very simple, green, and efficient . Furthermore, OBS has been shown to be a safe, recyclable, and water-tolerant Brønsted acidic catalyst , suggesting that it maintains its efficacy and stability under a variety of environmental conditions.
Future Directions
Biochemical Analysis
Biochemical Properties
O-Benzenedisulfonimide plays a crucial role in biochemical reactions, particularly as a Brønsted acid catalyst. It has been shown to efficiently catalyze one-pot three-component reactions, such as the Strecker reaction, which involves ketones, aromatic amines, and trimethylsilyl cyanide to produce α-amino nitriles . The compound interacts with various biomolecules, including ketones and aromatic amines, facilitating nucleophilic addition and subsequent dehydration to form imines. Theoretical calculations have elucidated that this compound acts in all steps of this mechanism, enhancing the reaction’s efficiency .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a catalyst, it can affect the synthesis of essential biomolecules, thereby impacting cellular functions. For instance, its role in the Strecker reaction can lead to the production of α-amino nitriles, which are precursors to amino acids and other vital compounds . These interactions can modulate gene expression and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a Brønsted acid catalyst. It facilitates the nucleophilic addition of aniline to ketones, followed by dehydration to form imines. Subsequently, the cyanide anion adds to the protonated imine, completing the reaction . The compound’s ability to act in all steps of this mechanism underscores its efficiency and versatility as a catalyst. Additionally, theoretical calculations have provided insights into the reaction barriers and the role of this compound in lowering these barriers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has demonstrated stability and efficiency in catalyzing reactions under various conditions . Long-term studies on its stability and degradation are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on its dosage effects are limited, general principles of dosage-dependent effects can be applied. At lower doses, this compound may exhibit minimal toxicity and effective catalytic activity. At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors to facilitate reactions such as the Strecker reaction . These interactions can influence metabolic flux and metabolite levels, contributing to the synthesis of essential biomolecules. The compound’s role in these pathways underscores its importance in biochemical research and applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. As a catalyst, it may localize to specific cellular compartments where it can exert its catalytic activity . Understanding its transport and distribution is crucial for optimizing its use in biochemical reactions and ensuring its efficacy in various applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall catalytic efficiency
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzenedisulfonimide can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sulfuric acid, followed by oxidation. This method yields this compound with high purity and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: O-Benzenedisulfonimide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a leaving group in reactions involving nucleophilic substitution of amines with alcohols or phenols, forming corresponding ethers.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products are ethers formed from the substitution reactions.
Catalysis: The major products are α-amino nitriles formed from the Strecker reaction.
Comparison with Similar Compounds
- Anthranilic Acid
- O-Aminobenzenesulfonic Acid
- O-Bis (Methylsulfanyl)benzene
- N-Hydroxy-O-Benzenedisulfonimide
- N-Halogen-O-Benzenedisulfonimides
Uniqueness: O-Benzenedisulfonimide stands out due to its high acidity and stability, making it a more effective catalyst in acid-catalyzed reactions compared to its analogs. Its solubility in both organic solvents and water also adds to its versatility in various reaction conditions .
Properties
IUPAC Name |
1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S2/c8-12(9)5-3-1-2-4-6(5)13(10,11)7-12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWQFOHBHHIZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-01-3 | |
Record name | 1,2-Benzenedisulfonic Imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of O-Benzenedisulfonimide?
A1: this compound has the molecular formula C6H6N2O4S2 and a molecular weight of 234.24 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques. This includes 1H NMR, 13C NMR, and X-ray crystallography, confirming its structure and properties. [, ]
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound exhibits good stability when stored in a cool, dry place. []
Q4: What solvents is this compound soluble in?
A4: this compound demonstrates solubility in water, tetrahydrofuran (THF), and acetonitrile. []
Q5: What are the primary applications of this compound in organic synthesis?
A5: this compound acts as a strong Brønsted acid catalyst in a wide array of organic reactions. These include etherification, esterification, acetalization, Mukaiyama aldol reactions, and the synthesis of heterocycles like benzothiazoles and benzimidazoles. [, , , , ]
Q6: How does this compound compare to other Brønsted acid catalysts?
A6: this compound offers advantages over some traditional Brønsted acids due to its mild reaction conditions, ease of handling, and ability to be recovered and reused. This recyclability makes it appealing for green chemistry applications. [, ]
Q7: Can you provide an example of a reaction mechanism where this compound acts as a catalyst?
A7: In the synthesis of α-amino nitriles via the Strecker reaction, this compound facilitates a two-phase mechanism. First, it catalyzes the nucleophilic addition of aniline to a ketone, followed by dehydration to an imine. Then, it promotes the formal addition of cyanide to the protonated imine. []
Q8: Has this compound been used in polymerization reactions?
A8: Yes, research demonstrates the effectiveness of this compound as a catalyst for ring-opening polymerization. It enables controlled synthesis of polyesters like poly(δ-valerolactone) and poly(ε-caprolactone) with controlled molecular weights and narrow polydispersities. [, ]
Q9: What is the role of the this compound anion in reactions involving its diazonium salts?
A9: Research suggests that the this compound anion can function as an electron transfer agent in reactions with its diazonium salts. This property is crucial in reactions like copper-free Sandmeyer cyanations and gold-catalyzed Heck couplings. [, ]
Q10: Have computational methods been applied to study this compound and its reactions?
A10: Yes, density functional theory (DFT) calculations have been employed to understand the mechanisms of reactions involving this compound, such as its interaction with triorganoindium compounds. []
Q11: Are there studies on structure-activity relationships (SAR) for this compound derivatives?
A11: While extensive SAR data might be limited, research has explored chiral derivatives of this compound in asymmetric catalysis, highlighting the impact of structural modifications on selectivity. []
Q12: What are potential future directions for research on this compound?
A14: Further exploration of its applications in diverse catalytic reactions, development of novel derivatives with enhanced catalytic properties, and detailed investigations into its toxicity and environmental impact are promising avenues for future research. []
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